tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound features a bromine atom, a tert-butyl ester group, and a dihydropyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis may begin with a pyridine derivative.
Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS).
Formation of the Dihydropyridine Ring: Cyclization reactions involving suitable reagents and catalysts.
Esterification: Introduction of the tert-butyl ester group using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. For example, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, affecting cellular processes such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Uniqueness
Structural Features: The presence of the bromine atom and tert-butyl ester group may impart unique chemical and biological properties.
Reactivity: Differences in reactivity due to the specific substituents on the dihydropyridine ring.
Conclusion
tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C10H14BrNO3 |
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Molecular Weight |
276.13 g/mol |
IUPAC Name |
tert-butyl 4-bromo-6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h6H,4-5H2,1-3H3 |
InChI Key |
XKAZOSVYOVNZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1=O)Br |
Origin of Product |
United States |
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